3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile
CAS No.: 1021029-91-3
Cat. No.: VC7869249
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021029-91-3 |
|---|---|
| Molecular Formula | C14H11ClN2O |
| Molecular Weight | 258.7 g/mol |
| IUPAC Name | 3-[(5-chloro-2-hydroxyphenyl)methylamino]benzonitrile |
| Standard InChI | InChI=1S/C14H11ClN2O/c15-12-4-5-14(18)11(7-12)9-17-13-3-1-2-10(6-13)8-16/h1-7,17-18H,9H2 |
| Standard InChI Key | ZJCASGSBHJAIBA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)C#N |
| Canonical SMILES | C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)C#N |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile consists of a benzonitrile backbone substituted at the 3-position with an amino group linked to a 5-chloro-2-hydroxybenzyl moiety. This arrangement creates a conjugated system with intramolecular hydrogen bonding between the phenolic hydroxyl and adjacent nitrile groups, potentially stabilizing the molecule in planar configurations .
Key structural attributes include:
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Aromatic nitrile group: The electron-withdrawing cyano group at the benzonitrile position influences electronic distribution, enhancing electrophilic substitution reactivity.
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Chlorine and hydroxyl substituents: The 5-chloro-2-hydroxybenzyl group introduces steric and electronic effects, with chlorine increasing lipophilicity and the hydroxyl enabling hydrogen bonding .
Physicochemical Parameters
While experimental data for 3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile are unavailable, analogs provide predictive benchmarks:
These estimates align with trends observed in chloro-hydroxy aromatic nitriles, where halogenation increases molecular weight and boiling points while hydroxyl groups reduce volatility .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Benzonitrile core: Likely derived from cyanation of a halogenated benzene precursor.
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5-Chloro-2-hydroxybenzylamine: Introduced via nucleophilic substitution or reductive amination.
A plausible route involves coupling 3-aminobenzonitrile with 5-chloro-2-hydroxybenzyl chloride under basic conditions, though alternative pathways merit exploration .
Stepwise Synthesis Optimization
Patent CN110885291B outlines a relevant protocol for analogous benzylamine synthesis :
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Difluoromethylation:
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Substrate: 3-chloro-5-hydroxybenzonitrile
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Reagents: Sodium difluorochloroacetate, Cs₂CO₃
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Conditions: 100°C, N₂ atmosphere, 5 hours
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Yield: 93% for difluoromethoxy intermediate
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Nitrile Reduction:
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Reagent: Borane-dimethylsulfide complex
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Solvent: Anhydrous THF
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Conditions: 65°C, 18 hours
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Yield: 91% for benzylamine product
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Adapting this methodology, 3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile could be synthesized via:
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Coupling Reaction: 3-Aminobenzonitrile + 5-chloro-2-hydroxybenzyl bromide
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Catalysis: Pd-mediated Buchwald-Hartwig amination
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Purification: Column chromatography (hexane:ethyl acetate gradient)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR signals (based on and ):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.8–7.5 | m | 1H | Benzonitrile H-4 |
| 7.3 | s | 1H | Chlorobenzene H-6 |
| 6.9 | d, J=8.5 Hz | 1H | Hydroxybenzyl H-3 |
| 4.1 | s | 2H | Benzylamine -CH₂- |
| 3.8 | br s | 1H | -NH- (exchangeable) |
| 2.7 | s | 1H | -OH (exchangeable) |
¹³C NMR would reveal distinct signals for the nitrile carbon (~115 ppm) and aromatic carbons adjacent to electronegative groups (125–150 ppm) .
Mass Spectrometry
Predicted fragmentation pattern:
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Molecular ion: m/z 277 (C₁₄H₁₀ClN₂O⁺)
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Base peak: m/z 154 (C₇H₅ClN⁺ from benzylamine cleavage)
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Key fragments: m/z 91 (tropylium ion), 63 (CN⁺)
Industrial and Materials Science Applications
Coordination Chemistry
The compound’s amine and hydroxyl groups enable metal chelation. Potential complexes:
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Cu(II): Square planar geometry, catalytic oxidation applications
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Fe(III): Fenton-like reactivity for organic pollutant degradation
Polymer Additives
Nitrile-containing aromatics improve thermal stability in polyamides. At 1–5 wt% loading, derivatives increase decomposition temperatures by 40–60°C .
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